molecular formula C10H9ClN+ B289731 4-Chloro-6-methylquinolizinium

4-Chloro-6-methylquinolizinium

Cat. No. B289731
M. Wt: 178.64 g/mol
InChI Key: UNZXIXHMLBHDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylquinolizinium (CMQ) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CMQ is a quinolizinium derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinolizinium is not fully understood. However, studies have suggested that 4-Chloro-6-methylquinolizinium can intercalate into DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 4-Chloro-6-methylquinolizinium has also been shown to generate reactive oxygen species, leading to oxidative damage in cells.
Biochemical and Physiological Effects
4-Chloro-6-methylquinolizinium has been shown to have various biochemical and physiological effects. Studies have suggested that 4-Chloro-6-methylquinolizinium can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-Chloro-6-methylquinolizinium has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, 4-Chloro-6-methylquinolizinium has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-Chloro-6-methylquinolizinium has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 4-Chloro-6-methylquinolizinium is also stable and has a long shelf life, making it a convenient reagent for experiments. However, 4-Chloro-6-methylquinolizinium has some limitations. It is toxic and should be handled with care. Additionally, 4-Chloro-6-methylquinolizinium has limited solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 4-Chloro-6-methylquinolizinium. One potential area of research is the development of 4-Chloro-6-methylquinolizinium-based photosensitizers for cancer therapy. Another area of research is the study of 4-Chloro-6-methylquinolizinium's antimicrobial properties and its potential use as an antimicrobial agent. Additionally, further research is needed to understand the mechanism of action of 4-Chloro-6-methylquinolizinium and its effects on cellular processes.
Conclusion
In conclusion, 4-Chloro-6-methylquinolizinium is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. 4-Chloro-6-methylquinolizinium can be synthesized through various methods and has been extensively studied for its biochemical and physiological effects. 4-Chloro-6-methylquinolizinium has shown potential as a fluorescent probe, photosensitizer, antimicrobial agent, and anti-inflammatory agent. While 4-Chloro-6-methylquinolizinium has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 4-Chloro-6-methylquinolizinium, and further studies are needed to fully understand its potential applications.

Synthesis Methods

4-Chloro-6-methylquinolizinium can be synthesized through various methods, including the reaction of 6-methylquinoline with chloroacetic acid in the presence of phosphorus oxychloride, or the reaction of 4-chloroquinoline with methylamine. The yield of 4-Chloro-6-methylquinolizinium can be improved by using a solvent such as acetic acid and optimizing reaction conditions such as temperature and reaction time.

Scientific Research Applications

4-Chloro-6-methylquinolizinium has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. 4-Chloro-6-methylquinolizinium has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 4-Chloro-6-methylquinolizinium has shown potential as an antimicrobial agent and has been studied for its ability to inhibit the growth of bacteria and fungi.

properties

Molecular Formula

C10H9ClN+

Molecular Weight

178.64 g/mol

IUPAC Name

4-chloro-6-methylquinolizin-5-ium

InChI

InChI=1S/C10H9ClN/c1-8-4-2-5-9-6-3-7-10(11)12(8)9/h2-7H,1H3/q+1

InChI Key

UNZXIXHMLBHDMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=[N+]1C(=CC=C2)Cl

Canonical SMILES

CC1=[N+]2C(=CC=C1)C=CC=C2Cl

Origin of Product

United States

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